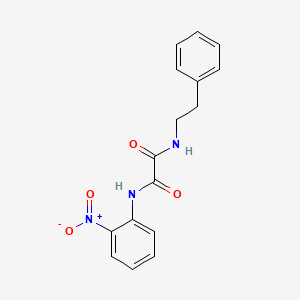

N1-(2-nitrophenyl)-N2-phenethyloxalamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N1-(2-nitrophenyl)-N2-phenethyloxalamide, commonly known as NPEO, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 294.3 g/mol. This compound has been shown to exhibit a range of biochemical and physiological effects, making it a promising tool for researchers in various fields.

Wissenschaftliche Forschungsanwendungen

Nitrophenyl Compounds in Water Technology

Nitrophenyl compounds, such as nitrosamines, have been extensively studied for their presence in water technology. Nitrosamines, particularly N-nitrosodimethylamine (NDMA), are recognized as significant disinfection by-products (DBPs) in chloraminated waters, posing potential health risks. Research highlights the importance of understanding the occurrence, precursors, and removal methods of nitrosamines in drinking and wastewater. The formation mechanisms of NDMA during water treatment processes are of particular concern, emphasizing the need for photolytic methods to remove nitrosamines from water effectively (Nawrocki & Andrzejewski, 2011).

Nitrous Oxide Emissions and Environmental Impact

The environmental impact of nitrous oxide (N2O), a potent greenhouse gas, has been a focal point of scientific research. N2O emissions during biological nutrient removal (BNR) processes in wastewater treatment have been critically reviewed, identifying key contributing parameters and emphasizing the importance of understanding microbial pathways to mitigate emissions (Massara et al., 2017). Moreover, the study of N2O emissions from aquaculture as a significant anthropogenic source further underscores the need for effective management and reduction strategies (Hu et al., 2012).

Analytical Techniques in Nitrophenol Investigation

The analysis of atmospheric nitrophenols, including their sources, formation, and removal processes, is crucial for understanding their environmental impact. The review of nitrophenols in the atmosphere outlines analytical techniques such as High Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) used for their identification and quantification. This research is vital for assessing the contribution of nitrophenols to atmospheric pollution and developing strategies for their mitigation (Harrison et al., 2005).

Wirkmechanismus

Target of Action

Similar compounds have been found to interact with various biological targets, such as enzymes involved in signal molecule biosynthesis .

Mode of Action

It is known that similar compounds can inhibit key enzymes, thereby disrupting the biosynthesis of signal molecules . This interaction with its targets could lead to changes in cellular communication and function.

Biochemical Pathways

Based on the known actions of similar compounds, it can be inferred that it may influence pathways related to cell-to-cell communication and signal molecule biosynthesis .

Result of Action

Based on the known actions of similar compounds, it can be inferred that it may disrupt cell-to-cell communication and alter cellular function .

Action Environment

It is known that environmental factors can significantly influence the action of similar compounds .

Eigenschaften

IUPAC Name |

N'-(2-nitrophenyl)-N-(2-phenylethyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O4/c20-15(17-11-10-12-6-2-1-3-7-12)16(21)18-13-8-4-5-9-14(13)19(22)23/h1-9H,10-11H2,(H,17,20)(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALYZGHGPFYJBKW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(=O)C(=O)NC2=CC=CC=C2[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(2-nitrophenyl)-N2-phenethyloxalamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(1H-benzimidazol-2-yl)phenyl]-3-phenylsulfanylpropanamide](/img/structure/B2443730.png)

![4-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-ylmethyl)-3-fluorobenzonitrile](/img/structure/B2443731.png)

![(Z)-4-methoxy-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2443733.png)

![2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(4-phenoxyphenyl)acetamide](/img/no-structure.png)

![2-(methylthio)-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)nicotinamide](/img/structure/B2443736.png)

![3-[(4-chlorobenzyl)sulfanyl]-N-[(methoxyimino)methyl]-5-(trifluoromethyl)-2-pyridinecarboxamide](/img/structure/B2443744.png)

![4-Methyl-5,6-dihydrofuro[2,3-d]pyrimidin-2-amine](/img/structure/B2443747.png)

![N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-methoxybenzamide](/img/structure/B2443749.png)